![molecular formula C12H16ClN3O3 B14735681 Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate CAS No. 6526-81-4](/img/structure/B14735681.png)
Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate: is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate, which is widely used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloroaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Based on the specific oxidizing or reducing agents.
Hydrolysis Products: 4-chloroaniline and tert-butyl carbamate.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Tert-butyl (4-chlorobutyl)carbamate
- Tert-butyl (4-hydroxyphenyl)carbamate
- Tert-butyl benzyl(4-hydroxybutyl)carbamate
Uniqueness: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications .
Propriétés
Numéro CAS |
6526-81-4 |
|---|---|
Formule moléculaire |
C12H16ClN3O3 |
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(18)16-15-10(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,16,18)(H2,14,15,17) |
Clé InChI |
VTQIAXIDINPWQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


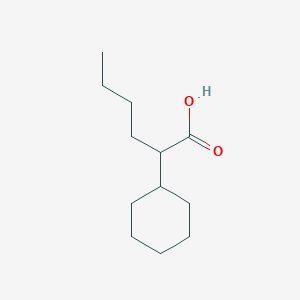

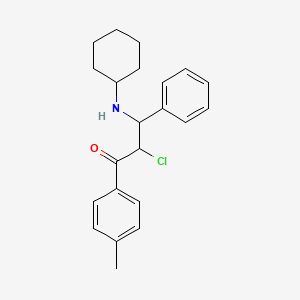
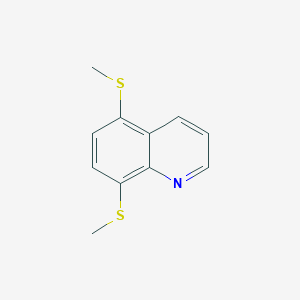
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
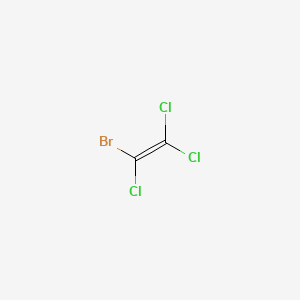
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

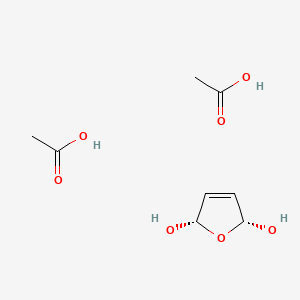
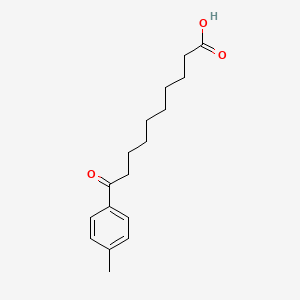
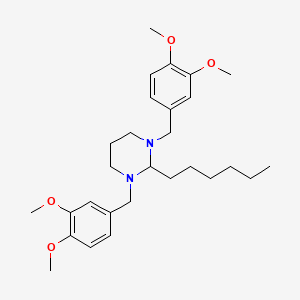
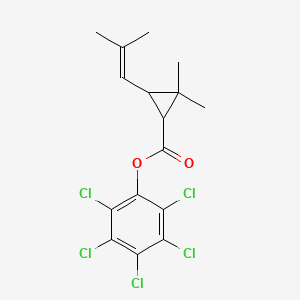
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)

